REACTION_CXSMILES
|
[Br:1]Br.[C:3]1([CH:10]=[CH:9][CH:8]=[C:6]([OH:7])[CH:5]=1)[OH:4]>ClCCl>[Br:1][C:5]1[C:6]([OH:7])=[CH:8][CH:9]=[CH:10][C:3]=1[OH:4]
|
Name
|
|
Quantity
|
0.363 L
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
250 g
|
Type
|
reactant
|
Smiles
|
C1(O)=CC(O)=CC=C1
|
Name
|
|
Quantity
|
3.5 L
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at ambient temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was removed by distillation
|
Type
|
ADDITION
|
Details
|
MeOH was added
|
Type
|
DISTILLATION
|
Details
|
the distillation
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
ADDITION
|
Details
|
To this was added a solution of NaOH (181.5 g) and Na2SO3 (573 g) in H2O (7.5 L)
|
Type
|
EXTRACTION
|
Details
|
extracted with tert-butyl methyl ether (TBME) (2×1 L)
|
Type
|
ADDITION
|
Details
|
The combined organic layers were treated with activated charcoal (20 g)
|
Type
|
FILTRATION
|
Details
|
filtered through Celite
|
Type
|
WASH
|
Details
|
the Celite was washed with an additional 500 mL of TBME
|
Type
|
CUSTOM
|
Details
|
The solvent was then removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The resulting crude 2-bromoresorcinol was dissolved in a minimum amount of ethyl acetate
|
Type
|
FILTRATION
|
Details
|
filtered through silica gel eluting with a gradient from 20% to 40% ethyl acetate in hexanes
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(O)C=CC=C1O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 122 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |